2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylamino group and a fluoro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-fluoro-2-methylbenzoic acid with tert-butylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butylamino)-N-(4-fluoro-2-methylphenyl)acetamide
- 2-(tert-butylamino)-N-(5-chloro-2-methylphenyl)acetamide
- 2-(tert-butylamino)-N-(5-bromo-2-methylphenyl)acetamide
Uniqueness
2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide is unique due to the presence of the fluoro group at the 5-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H19FN2O |
---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C13H19FN2O/c1-9-5-6-10(14)7-11(9)16-12(17)8-15-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,16,17) |
InChI Key |
MEKWJTIRQQGSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CNC(C)(C)C |
Origin of Product |
United States |
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